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Aniline-d7

Cat. No.: B085245
CAS No.: 14545-23-4
M. Wt: 100.17 g/mol
InChI Key: PAYRUJLWNCNPSJ-LQHBDRBESA-N
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Description

Significance of Deuterated Aromatic Amines in Scientific Inquiry

Deuterated aromatic amines are of considerable importance in scientific research, largely because the aromatic amine moiety is present in numerous clinically significant pharmaceuticals. researchgate.net The substitution of hydrogen with deuterium (B1214612), a process known as deuteration, can subtly alter the physicochemical properties of a molecule. One of the most significant consequences of deuteration is the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

This effect is particularly relevant in pharmaceutical research. The metabolic breakdown of many drugs involves the cleavage of C-H bonds by enzymes. By replacing these hydrogens with deuterium at strategic positions, the rate of metabolic oxidation can be slowed down. researchgate.net This can improve a drug's pharmacokinetic profile, potentially leading to smaller or less frequent dosing. Deuterated compounds, therefore, serve as critical tools in drug discovery and development for identifying and quantifying metabolites. researchgate.net Furthermore, deuterated aromatic amines are instrumental in mechanistic studies to elucidate complex reaction pathways. By tracking the position of the deuterium labels in reaction products, chemists can gain insights into how chemical transformations occur.

Rationale for Deuteration at All Seven Positions (Aniline-d7)

The specific choice to replace all seven hydrogen atoms in aniline (B41778) to create this compound (C₆D₅ND₂) is driven by the requirements of specific analytical techniques, most notably isotope dilution mass spectrometry (IDMS). In this quantitative method, a known amount of an isotopically labeled standard is added to a sample. nih.gov The ratio of the naturally occurring analyte to the labeled standard is then measured by a mass spectrometer.

For this technique to be highly accurate, the internal standard should be chemically identical to the analyte but clearly distinguishable by its mass. texilajournal.com this compound, with a mass shift of +7 units compared to unlabeled aniline, serves as an ideal internal standard. sigmaaldrich.com This significant mass difference prevents any potential overlap of mass signals between the analyte and the standard, ensuring unambiguous detection and quantification. americanlaboratory.com Stable isotopically labeled molecules are considered the gold standard for internal standards because they share physical and chemical properties with the target analyte, leading to similar extraction recovery and chromatographic retention times, which corrects for variability during sample preparation and analysis. researchgate.netscioninstruments.com

Scope and Research Focus of this compound Investigations

The research applications of this compound are primarily centered on its use as an internal standard and an isotopic tracer. Its utility spans environmental analysis, pharmaceutical metabolism studies, and fundamental chemical reaction mechanism investigations.

Key research areas include:

Quantitative Analysis: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS/MS) methods for the precise quantification of aniline in various matrices, such as environmental water samples or biological fluids. nih.govamericanlaboratory.com The use of a stable isotope-labeled standard like this compound compensates for matrix effects and variations in instrument response, leading to highly accurate and reproducible results. texilajournal.comlcms.cz

Isotope Tracing: In environmental science, this compound can be used to trace the fate and degradation of aniline in ecosystems. zeotope.com Similarly, in metabolic research, it can be used to follow the biotransformation of aniline within an organism.

Mechanistic Studies: Researchers utilize deuterated compounds like this compound to probe reaction mechanisms. researchgate.net By analyzing the distribution of deuterium in the products of a reaction, it is possible to determine which bonds are broken and formed, providing critical evidence for a proposed reaction pathway. researchgate.net

NMR Spectroscopy: While less common than its use in mass spectrometry, deuterated compounds are fundamental in Nuclear Magnetic Resonance (NMR) spectroscopy. Partially deuterated versions, such as Aniline-d5, are sometimes used as internal standards or for isotope tracing in NMR-based studies. zeotope.comresearchgate.net

Physicochemical Properties of this compound

PropertyValueSource
CAS Number14545-23-4 sigmaaldrich.com
Linear FormulaC₆D₅ND₂ sigmaaldrich.com
Molecular Weight100.17 g/mol sigmaaldrich.com
Boiling Point184 °C sigmaaldrich.com
Melting Point-6 °C sigmaaldrich.com
Density1.098 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D)1.5824 sigmaaldrich.com
Isotopic Purity98 atom % D sigmaaldrich.com

Key Research Applications of this compound

Application AreaSpecific UseRationalePrimary Technique
Quantitative AnalysisInternal StandardCorrects for matrix effects and analytical variability, ensuring high accuracy and precision. lcms.czLC-MS/MS, GC/MS/MS
Environmental ScienceIsotopic TracerTracks the degradation and transport of aniline in environmental systems. zeotope.comMass Spectrometry
Pharmaceutical & Metabolic StudiesTracer / StandardInvestigates the metabolic fate of aniline-containing compounds and quantifies metabolites. researchgate.netMass Spectrometry
Chemical Synthesis & Mechanistic ChemistryMechanistic ProbeElucidates reaction pathways by tracking the position of deuterium atoms (Kinetic Isotope Effect). researchgate.netNMR, Mass Spectrometry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N B085245 Aniline-d7 CAS No. 14545-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2,3,4,5,6-heptadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-LQHBDRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163042
Record name (2H7)Aniline
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Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14545-23-4
Record name Benzen-2,3,4,5,6-d5-amine-d2
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Record name (2H7)Aniline
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Record name (2H7)Aniline
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Record name [2H7]aniline
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Synthesis and Isotopic Labeling Methodologies of Aniline D7

Advanced Synthetic Routes to Aniline-d7

The synthesis of this compound with high isotopic purity is a key challenge, and various methods have been developed to achieve this. These methods primarily revolve around the efficient incorporation of deuterium (B1214612) into the aniline (B41778) molecule.

Deuteration Strategies for Aromatic and Amino Positions

The complete deuteration of aniline to yield this compound (C6D5ND2) requires the substitution of all seven hydrogen atoms—five on the aromatic ring and two in the amino group—with deuterium. The strategies to achieve this often involve a combination of techniques targeting these different positions.

Hydrogen-deuterium exchange (H/D exchange) is a prominent method for the deuteration of anilines. This can be achieved using various catalysts and deuterium sources. For the aromatic positions, metal-catalyzed H/D exchange reactions are particularly effective. Catalysts such as platinum, palladium, and rhodium have been employed to facilitate the exchange of aromatic protons with deuterium from sources like deuterium oxide (D2O). For instance, a nanostructured iron catalyst has been shown to be effective for the selective deuteration of anilines.

The deuteration of the amino group is generally more straightforward. The two hydrogen atoms on the nitrogen are labile and can readily exchange with deuterium in the presence of a protic deuterated solvent like D2O. This exchange is often rapid and can occur under mild conditions. Therefore, achieving a fully deuterated amino group is often a matter of exposing the aniline molecule to a suitable deuterium source.

A comprehensive approach to producing this compound involves a one-pot reaction where aniline is heated in the presence of a catalyst and a deuterium source. One documented method for achieving complete exchange to synthesize this compound involves heating aniline in D2O with sodium deuteroxide (NaOD) at high temperatures and pressures (e.g., 400°C and 600 bar) for several hours rsc.org.

Microwave-assisted synthesis has also emerged as a powerful technique to promote H/D exchange in anilines, often leading to faster reaction times and higher deuterium incorporation. For example, a microwave-promoted method using D2O as the deuterium source has been developed for the deuteration of iodoanilines cardiff.ac.uk.

Isotopic Purity and Enrichment Considerations

The utility of this compound in scientific research is highly dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that is fully deuterated at all desired positions, while isotopic enrichment refers to the percentage of deuterium at a specific position.

Several analytical techniques are employed to determine the isotopic purity and enrichment of this compound. High-resolution mass spectrometry (HRMS), particularly electrospray ionization (ESI-HRMS), is a rapid and sensitive method for this purpose. It allows for the differentiation of various isotopologues based on their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is another powerful tool. ¹H NMR can be used to quantify the remaining protons, thus giving an indirect measure of deuterium incorporation, while ²H NMR directly detects the deuterium atoms.

Commercially available this compound often has an isotopic purity of around 98 atom % D. Achieving high isotopic enrichment is crucial to minimize interference from partially deuterated or non-deuterated species in experimental applications. The choice of catalyst, reaction conditions (temperature, pressure, and reaction time), and the purity of the deuterium source all play a significant role in maximizing the isotopic purity and enrichment of the final product.

Analytical TechniqueInformation Provided
ESI-HRMS Rapid determination of isotopic distribution and purity.
¹H NMR Quantification of residual protons to determine deuterium incorporation.
²H NMR Direct detection and quantification of deuterium at specific positions.

Deuterium Labeling Techniques for Mechanistic Studies

The presence of deuterium in this compound provides a powerful handle for elucidating reaction mechanisms through kinetic isotope effects (KIEs) and by tracing the fate of the deuterium atoms throughout a chemical transformation.

Use of this compound as a Deuterium Source in Organic Reactions

While this compound is primarily used as a labeled substrate to study its own reactivity, the labile nature of the amino deuterons means it can potentially act as a deuterium source in certain reactions. In protic, non-deuterated solvents, the amino deuterons of this compound can exchange with protons from the solvent, thereby introducing deuterium into the solvent. If other reagents in the reaction mixture can undergo H/D exchange with the solvent, this compound can indirectly serve as a deuterium source.

However, the direct transfer of a deuterium atom from the aromatic ring or the amino group of this compound to another substrate in a controlled manner is less common. This is because the C-D bonds on the aromatic ring are generally stable, and the N-D bonds are highly labile and tend to exchange with any available protons in the system. Therefore, while theoretically possible under specific catalytic conditions, the use of this compound as a primary deuterium transfer agent is not a widely reported application. Its main utility in mechanistic studies lies in its role as an isotopically labeled reactant.

Strategies for Investigating Deuterium Incorporation and Exchange

The study of deuterium incorporation and exchange using this compound is a key strategy for understanding reaction mechanisms. By monitoring the movement and retention of deuterium atoms, chemists can gain insights into bond-breaking and bond-forming steps.

One common strategy involves reacting this compound under various conditions and analyzing the products and any recovered starting material for changes in the deuterium distribution. This can reveal whether any of the C-D or N-D bonds are involved in the reaction mechanism. For instance, if a reaction proceeds through a mechanism that involves the cleavage of an aromatic C-H bond, using this compound and observing the loss of a deuterium atom from the aromatic ring in the product would provide strong evidence for that mechanism.

Kinetic isotope effect (KIE) studies are another powerful tool. The KIE is the ratio of the rate of a reaction with the light isotope (hydrogen) to the rate with the heavy isotope (deuterium). A primary KIE (typically greater than 2) is observed when a C-H or N-H bond to the isotope is broken in the rate-determining step of the reaction. By comparing the reaction rate of aniline with that of this compound, one can determine if the cleavage of a C-D or N-D bond is involved in the slowest step of the reaction. For example, a study on the σ-complex formation between 1,3,5-trinitrobenzene and aniline showed a small kinetic isotope effect, suggesting that proton transfer from the nitrogen is rate-limiting rsc.org.

Deuterium scrambling experiments can also provide valuable mechanistic information. In these experiments, a specifically deuterated aniline isomer is subjected to reaction conditions, and the distribution of deuterium in the product and recovered starting material is analyzed. If the deuterium has moved to other positions, it suggests the occurrence of reversible steps or competing reaction pathways.

Mechanistic StrategyInformation GainedExample Application
Deuterium Tracing Identifies which C-D or N-D bonds are broken or formed during a reaction.Observing the loss of an aromatic deuterium in the product of a reaction of this compound.
Kinetic Isotope Effect (KIE) Determines if C-D or N-D bond cleavage is involved in the rate-determining step.Comparing the reaction rates of aniline and this compound to probe the mechanism of σ-complex formation rsc.org.
Deuterium Scrambling Reveals the presence of reversible reaction steps or alternative mechanistic pathways.Analyzing the deuterium distribution after reacting a partially deuterated aniline isomer.

Advanced Spectroscopic Characterization of Aniline D7

Time-Resolved Photoelectron Spectroscopy of Aniline-d7

Time-resolved photoelectron spectroscopy (TRPES) is employed to investigate the ultrafast non-adiabatic dynamics in this compound ucl.ac.ukucl.ac.uk. In these experiments, this compound molecules are typically photoexcited at specific wavelengths, such as 260 nm ucl.ac.ukucl.ac.uk. The technique provides insights into the electronic states populated and the pathways of their subsequent decay by analyzing the kinetic energy and angular distributions of emitted photoelectrons ucl.ac.ukresearchgate.net.

Ultrafast Electronic Relaxation Dynamics

Upon photoexcitation, this compound undergoes complex ultrafast electronic relaxation dynamics. Experiments reveal direct population of the S₂(π3s/πσ∗) state ucl.ac.ukucl.ac.uk. The excited population then bifurcates into two primary non-radiative decay channels ucl.ac.ukucl.ac.uk. One channel involves ultrafast relaxation from the Rydberg component of the S₂(π3s/πσ∗) state to the S₁(ππ∗) state, from which the population subsequently relaxes to the electronic ground state on a longer timescale ucl.ac.ukucl.ac.uk. The second channel involves motion along the πσ∗ dissociative potential energy surface ucl.ac.ukucl.ac.uk. At higher excitation energies, the S₃(ππ∗) state becomes dominant, undergoing extremely efficient electronic relaxation back to the ground state ucl.ac.ukucl.ac.uk.

Comparative studies between this compound and undeuterated aniline (B41778) (C₆H₅NH₂) are crucial for understanding the role of vibrational modes in electronic relaxation. The photodynamics observed in this compound are found to be largely similar to those of undeuterated aniline ucl.ac.ukucl.ac.ukrsc.org. This similarity confirms that the relaxation from the π3s component of the S₂(π3s/πσ∗) state to the S₁(ππ∗) state is a main relaxation pathway in both molecules ucl.ac.ukucl.ac.uk.

Notably, femtosecond time-resolved photoelectron spectroscopy experiments comparing Aniline and this compound following photoexcitation in the 272–238 nm range indicate that tunneling does not play a significant role in the electronic relaxation dynamics of either molecule rsc.orgcsic.esrsc.org. This finding is particularly insightful, as tunneling has been shown to be an important factor in the electronic relaxation of isoelectronic molecules like phenol (B47542) and pyrrole (B145914) rsc.orgcsic.esrsc.org.

The non-radiative decay pathways in this compound are characterized by distinct time constants, reflecting the rapid processes occurring on the excited-state potential energy surfaces.

Electronic StateDecay PathwayTime Constant (Approximate)Excitation WavelengthReference
S₁(ππ∗)Relaxation to ground state>1 ps272-238 nm researchgate.netcsic.es
S₁(πσ∗)Relaxation<100 fs250 nm, 238 nm researchgate.netcsic.es
S₂(π3s/πσ∗)Relaxation to S₁(ππ∗)Ultrafast260 nm ucl.ac.ukucl.ac.uk
2¹ππ*Rapid decay (out of observation window)<50 fs238 nm csic.esrsc.org

Specifically, the symmetric feature observed at low electron kinetic energy (eKE) in time-resolved photoelectron spectra, corresponding to ionization from the S₁(ππ∗) state, exhibits a lifetime greater than 1 picosecond (ps) researchgate.netcsic.es. A sharp feature around 1 eV, attributed to ionization from the S₁(πσ∗) state, shows a lifetime of less than 100 femtoseconds (fs) researchgate.netcsic.es. The asymmetric feature corresponding to ionization from the 2¹ππ* state decays very rapidly, on a timescale less than 100 fs researchgate.net. For this compound excited at 238 nm, a time constant (τ₄) of less than 50 fs corresponds to a rapid decay of population from the 2¹ππ* state, along with a flow of population from the S₁(πσ∗) state to the S₁(ππ∗) state with another time constant (τ₃) csic.esrsc.org.

Conical intersections (CIs) are critical points on potential energy surfaces that facilitate efficient non-radiative electronic relaxation in polyatomic molecules core.ac.uk. Research on this compound and Aniline has provided experimental evidence for the existence of a 3-state conical intersection involving the 2¹ππ, 1¹πσ, and 1¹ππ* states rsc.orgcsic.esrsc.orgcore.ac.uk. This finding is a significant contribution to understanding the complex relaxation mechanisms in these molecules rsc.orgcsic.esrsc.org.

Furthermore, the S₂/S₁ conical intersection is located close to the S₂(πσ∗) origin, which enables the dominant S₂ → S₁ internal conversion mechanism ucl.ac.uk. This efficient pathway allows for rapid population transfer between excited electronic states.

Internal Vibrational Redistribution (IVR) is a process where vibrational energy initially deposited into specific modes rapidly redistributes throughout other vibrational modes within the molecule core.ac.uknii.ac.jp. IVR plays an important role in the dynamics near conical intersections in polyatomic molecules, where a high density of vibrational states creates a "vibrational bath" ucl.ac.uk. This process typically occurs on timescales ranging from 10⁻¹² to 10⁻¹⁰ seconds core.ac.uk.

In this compound and undeuterated Aniline, dynamics observed following excitation below the 1¹πσ* origin are attributed to IVR on the 1¹ππ* surface, intersystem crossing (ISC), or fluorescence csic.es. For example, in o-fluoroaniline, which shares structural similarities, IVR occurs on a sub-picosecond timescale (e.g., 349 fs), followed by intersystem crossing researchgate.netnih.gov. The sub-picosecond timescale for IVR is consistent with observations in related molecules like phenol and its derivatives researchgate.net.

Photoionization Processes and Vibrational Energy Conservation

Photoionization processes in this compound, as studied by TRPES, provide direct insights into the electronic and vibrational states involved in the relaxation dynamics. The electron kinetic energy (eKE) distributions obtained from TRPES are highly informative. Assuming the conservation of vibrational energy during photoionization, the eKE, following ionization from the Franck-Condon region, is expected to increase in the order S₁ < S₂ ucl.ac.uk.

The propensity for conserving vibrational energy during photoionization (often referred to as Δv=0 propensity) is a key principle utilized in TRPES core.ac.ukresearchgate.netucl.ac.uk. This propensity allows for the assignment of specific features in the photoelectron spectra to ionization from particular electronic states researchgate.netresearchgate.netucl.ac.uk. For instance, the narrow peak at 1 eV in the photoelectron spectrum is assigned to ionization from the 1¹πσ* state, and its anisotropic photoelectron angular distribution is consistent with ionization from a π3s configuration researchgate.netucl.ac.uk. Measuring both the eKE and photoelectron angular distribution provides additional information about the molecular orbital from which the electron is ejected core.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. The substitution of hydrogen with deuterium (B1214612) in this compound significantly impacts its NMR spectroscopic profile, offering unique insights into its structure and isotopic purity.

Deuterium NMR (D-NMR) for Structural Elucidation

Deuterium NMR (²H NMR or D-NMR) spectroscopy is particularly useful for characterizing deuterated compounds like this compound. Deuterium, being a quadrupolar nucleus (spin I=1), produces distinct signals that can provide information on the positions and extent of deuterium incorporation.

Quantitative analysis of deuterium enrichment in this compound can be performed using D-NMR. The integrated signal intensities in a D-NMR spectrum are directly proportional to the number of deuterium atoms at specific positions. For this compound, which typically has an isotopic purity of 98 atom % D, D-NMR can confirm the high level of deuteration across the molecule. sigmaaldrich.comzeotope.com This quantitative capability is crucial for applications where precise isotopic labeling is required, such as in mechanistic studies or as internal standards in quantitative mass spectrometry. acs.org

Table 1: Typical Deuterium Enrichment of this compound

PropertyValueUnitSource
Isotopic Purity (overall)98 atom %D sigmaaldrich.com
Deuterium Content (¹H-NMR)98.0%(mol) zeotope.com

The amino group (-ND₂) in this compound contains labile deuterium atoms. These labile deuterons can undergo exchange with protons in protic solvents (e.g., H₂O or non-deuterated solvents). nanalysis.comrsc.org In ¹H NMR, the presence of labile protons (if any residual H is present in the -ND₂ group or if exchange occurs with a protic solvent) can be identified by their broad signals, which tend to shift depending on temperature, pH, and solvent. nanalysis.com A common technique to verify labile protons (or the absence of them in a fully deuterated labile group) is the D₂O quench experiment in ¹H NMR. If a peak disappears upon addition of D₂O, it confirms the lability of the corresponding proton. nanalysis.com Conversely, in this compound, if the -ND₂ group is fully deuterated, no ¹H NMR signal would be observed for these positions, or any residual ¹H signal would disappear upon exchange with D₂O. This characteristic lability is why sometimes Aniline-2,3,4,5,6-d5 (C₆D₅NH₂) is used when the amino protons are specifically desired to remain hydrogenated, as the two hydrogens at the amino group readily exchange in protic media. zeotope.com

Isotope Effects in Carbon-13 NMR Spectroscopy

Deuterium substitution can induce observable isotope effects on the chemical shifts in Carbon-13 (¹³C) NMR spectroscopy. These effects, known as deuterium isotope effects on chemical shifts, arise from changes in vibrational amplitudes and electronic shielding around the carbon nuclei due to the heavier deuterium atoms. rsc.org

For example, in the ¹³C NMR spectrum of Aniline-2,3,4,5,6-d5, the carbon atoms of the phenyl ring coupled to deuterium atoms exhibit characteristic triplet signals. Specifically, the C-NH₂ carbon appears as a singlet at 148.3 ppm, while the ortho, meta, and para carbons coupled with deuterium atoms appear as triplets at 113.3 ppm (ortho), 128.3 ppm (meta), and 115.0 ppm (para), with relative intensities of 2:1:2 for the ortho:para:meta carbons respectively. researchgate.net These distinct splitting patterns and chemical shifts provide clear evidence of deuterium incorporation at specific aromatic positions. For this compound, similar isotope effects would be observed, with all aromatic carbons showing coupling to deuterium, and the carbon directly bonded to the amino group (C-ND₂) also exhibiting a deuterium isotope effect. The magnitude of these isotope effects can provide insights into the electronic environment and bonding characteristics within the molecule.

Table 2: ¹³C NMR Chemical Shifts and Multiplicities for Aniline-2,3,4,5,6-d5 (in D₂O)

Carbon PositionChemical Shift (ppm)MultiplicityRelative Intensity (Ortho:Para:Meta)Source
C-NH₂148.3Singlet- researchgate.net
Ortho113.3Triplet2 researchgate.net
Meta128.3Triplet1 researchgate.net
Para115.0Triplet2 researchgate.net

Vibrational Spectroscopy (IR) of this compound

Infrared (IR) spectroscopy is a complementary technique that provides information about the vibrational modes of a molecule. Isotopic substitution, such as deuteration, significantly affects vibrational frequencies due to the change in mass of the vibrating atoms, while the force constants of the bonds remain largely unchanged.

Analysis of N-H/N-D Stretching and Bending Modes

In non-deuterated aniline (C₆H₅NH₂), the primary amino group (-NH₂) exhibits characteristic N-H stretching and bending vibrations. Typically, primary amines show two N-H stretching bands: an asymmetric stretch and a symmetric stretch. For aniline, these N-H stretching frequencies are observed around 3508 cm⁻¹ (asymmetric) and 3422 cm⁻¹ (symmetric). materialsciencejournal.org Additionally, strong in-plane NH₂ scissoring absorptions are found at 1550-1650 cm⁻¹, and broad out-of-plane wagging vibrations appear at 650-900 cm⁻¹. msu.edu

Upon deuteration to form the -ND₂ group in this compound, these vibrational frequencies are significantly lowered. The mass effect on stretching frequencies is particularly evident when deuterium isotope equivalents are compared with corresponding hydrogen functions. The frequency is approximately reduced by a factor of the square root of the ratio of the reduced masses, which for a C-H to C-D or N-H to N-D bond is roughly a factor of √2 (approximately 1.414). msu.edu

Therefore, for this compound (C₆D₅ND₂), the N-D stretching vibrations would be expected at significantly lower wavenumbers compared to the N-H stretches in aniline. Applying the approximate √2 factor, the N-D stretching modes would typically appear in the range of 2400-2600 cm⁻¹. Similarly, the N-D bending modes would also shift to lower frequencies compared to their N-H counterparts. This shift provides direct spectroscopic evidence of the successful deuteration of the amino group. The analysis of these shifted bands confirms the presence of the -ND₂ functionality and can be used to assess the extent of deuteration at these labile positions.

Table 3: Comparison of N-H and Predicted N-D Vibrational Modes

Vibrational ModeAniline (C₆H₅NH₂) Wavenumber (cm⁻¹)This compound (C₆D₅ND₂) Predicted Wavenumber (cm⁻¹)Source (for N-H)
N-H Asymmetric Stretching3508~2480 (3508 / √2) materialsciencejournal.org
N-H Symmetric Stretching3422~2420 (3422 / √2) materialsciencejournal.org
NH₂ Scissoring Bending1550-1650~1100-1170 (1550-1650 / √2) msu.edu
NH₂ Wagging Bending650-900~460-640 (650-900 / √2) msu.edu

Compound Names and PubChem CIDs

Compound NamePubChem CID
Aniline6115
This compound24850524 (Substance ID)
Aniline-2,3,4,5,6-d5N/A (Isotopologue, often referenced by CAS or name)

This compound (C₆D₅ND₂) is a heptadeuterated isotopologue of aniline, where all seven hydrogen atoms (five on the phenyl ring and two on the amino group) are replaced by deuterium atoms. This complete deuteration makes this compound a valuable compound in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy as a solvent or a building block, and in vibrational spectroscopy for studying isotope effects on molecular vibrations. This compound is characterized by its CAS number 14545-23-4 and a molecular weight of 100.17 g/mol . sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. The substitution of hydrogen with deuterium in this compound significantly impacts its NMR spectroscopic profile, offering unique insights into its structure and isotopic purity.

Deuterium NMR (D-NMR) for Structural Elucidation

Deuterium NMR (²H NMR or D-NMR) spectroscopy is particularly useful for characterizing deuterated compounds like this compound. Deuterium, being a quadrupolar nucleus (spin I=1), produces distinct signals that can provide information on the positions and extent of deuterium incorporation.

Quantitative analysis of deuterium enrichment in this compound can be performed using D-NMR. The integrated signal intensities in a D-NMR spectrum are directly proportional to the number of deuterium atoms at specific positions. For this compound, which typically has an isotopic purity of 98 atom % D, D-NMR can confirm the high level of deuteration across the molecule. sigmaaldrich.comzeotope.com This quantitative capability is crucial for applications where precise isotopic labeling is required, such as in mechanistic studies or as internal standards in quantitative mass spectrometry. acs.org

Table 1: Typical Deuterium Enrichment of this compound

PropertyValueUnitSource
Isotopic Purity (overall)98 atom %D sigmaaldrich.com
Deuterium Content (¹H-NMR)98.0%(mol) zeotope.com

The amino group (-ND₂) in this compound contains labile deuterium atoms. These labile deuterons can undergo exchange with protons in protic solvents (e.g., H₂O or non-deuterated solvents). nanalysis.comrsc.org In ¹H NMR, the presence of labile protons (if any residual H is present in the -ND₂ group or if exchange occurs with a protic solvent) can be identified by their broad signals, which tend to shift depending on temperature, pH, and solvent. nanalysis.com A common technique to verify labile protons (or the absence of them in a fully deuterated labile group) is the D₂O quench experiment in ¹H NMR. If a peak disappears upon addition of D₂O, it confirms the lability of the corresponding proton. nanalysis.com Conversely, in this compound, if the -ND₂ group is fully deuterated, no ¹H NMR signal would be observed for these positions, or any residual ¹H signal would disappear upon exchange with D₂O. This characteristic lability is why sometimes Aniline-2,3,4,5,6-d5 (C₆D₅NH₂) is used when the amino protons are specifically desired to remain hydrogenated, as the two hydrogens at the amino group readily exchange in protic media. zeotope.com

Isotope Effects in Carbon-13 NMR Spectroscopy

Deuterium substitution can induce observable isotope effects on the chemical shifts in Carbon-13 (¹³C) NMR spectroscopy. These effects, known as deuterium isotope effects on chemical shifts, arise from changes in vibrational amplitudes and electronic shielding around the carbon nuclei due to the heavier deuterium atoms. rsc.org

For example, in the ¹³C NMR spectrum of Aniline-2,3,4,5,6-d5, the carbon atoms of the phenyl ring coupled to deuterium atoms exhibit characteristic triplet signals. Specifically, the C-NH₂ carbon appears as a singlet at 148.3 ppm, while the ortho, meta, and para carbons coupled with deuterium atoms appear as triplets at 113.3 ppm (ortho), 128.3 ppm (meta), and 115.0 ppm (para), with relative intensities of 2:1:2 for the ortho:para:meta carbons respectively. researchgate.net These distinct splitting patterns and chemical shifts provide clear evidence of deuterium incorporation at specific aromatic positions. For this compound, similar isotope effects would be observed, with all aromatic carbons showing coupling to deuterium, and the carbon directly bonded to the amino group (C-ND₂) also exhibiting a deuterium isotope effect. The magnitude of these isotope effects can provide insights into the electronic environment and bonding characteristics within the molecule.

Table 2: ¹³C NMR Chemical Shifts and Multiplicities for Aniline-2,3,4,5,6-d5 (in D₂O)

Carbon PositionChemical Shift (ppm)MultiplicityRelative Intensity (Ortho:Para:Meta)Source
C-NH₂148.3Singlet- researchgate.net
Ortho113.3Triplet2 researchgate.net
Meta128.3Triplet1 researchgate.net
Para115.0Triplet2 researchgate.net

Vibrational Spectroscopy (IR) of this compound

Infrared (IR) spectroscopy is a complementary technique that provides information about the vibrational modes of a molecule. Isotopic substitution, such as deuteration, significantly affects vibrational frequencies due to the change in mass of the vibrating atoms, while the force constants of the bonds remain largely unchanged.

Analysis of N-H/N-D Stretching and Bending Modes

In non-deuterated aniline (C₆H₅NH₂), the primary amino group (-NH₂) exhibits characteristic N-H stretching and bending vibrations. Typically, primary amines show two N-H stretching bands: an asymmetric stretch and a symmetric stretch. For aniline, these N-H stretching frequencies are observed around 3508 cm⁻¹ (asymmetric) and 3422 cm⁻¹ (symmetric). materialsciencejournal.org Additionally, strong in-plane NH₂ scissoring absorptions are found at 1550-1650 cm⁻¹, and broad out-of-plane wagging vibrations appear at 650-900 cm⁻¹. msu.edu

Upon deuteration to form the -ND₂ group in this compound, these vibrational frequencies are significantly lowered. The mass effect on stretching frequencies is particularly evident when deuterium isotope equivalents are compared with corresponding hydrogen functions. The frequency is approximately reduced by a factor of the square root of the ratio of the reduced masses, which for a C-H to C-D or N-H to N-D bond is roughly a factor of √2 (approximately 1.414). msu.edu

Therefore, for this compound (C₆D₅ND₂), the N-D stretching vibrations would be expected at significantly lower wavenumbers compared to the N-H stretches in aniline. Applying the approximate √2 factor, the N-D stretching modes would typically appear in the range of 2400-2600 cm⁻¹. Similarly, the N-D bending modes would also shift to lower frequencies compared to their N-H counterparts. This shift provides direct spectroscopic evidence of the successful deuteration of the amino group. The analysis of these shifted bands confirms the presence of the -ND₂ functionality and can be used to assess the extent of deuteration at these labile positions.

Table 3: Comparison of N-H and Predicted N-D Vibrational Modes

Vibrational ModeAniline (C₆H₅NH₂) Wavenumber (cm⁻¹)This compound (C₆D₅ND₂) Predicted Wavenumber (cm⁻¹)Source (for N-H)
N-H Asymmetric Stretching3508~2480 (3508 / √2) materialsciencejournal.org
N-H Symmetric Stretching3422~2420 (3422 / √2) materialsciencejournal.org
NH₂ Scissoring Bending1550-1650~1100-1170 (1550-1650 / √2) msu.edu
NH₂ Wagging Bending650-900~460-640 (650-900 / √2) msu.edu

Hydrogen Bonding Effects on Vibrational Frequencies (e.g., Fermi Resonance)

Hydrogen bonding plays a crucial role in influencing the vibrational frequencies of molecules, and in aniline derivatives, this can lead to complex spectral features, including Fermi resonance. Studies on aniline and its deuterated forms, including this compound, have explored these effects, particularly concerning the N-H (or N-D) stretching and bending modes.

Fermi resonance, a phenomenon where two vibrational states of similar energy and symmetry interact, can lead to a redistribution of intensity and shifts in observed frequencies. In aniline cluster ions, Fermi resonance has been observed between the NH₂-bending overtone and the hydrogen-bonded NH stretching fundamental researchgate.netcore.ac.uk. This interaction results in the NH₂-bending overtone band gaining intensity core.ac.uk. Unperturbed frequencies for the NH₂-bending overtone in aniline+ cluster ions have been calculated to be in the range of 3255–3276 cm⁻¹, suggesting that this frequency remains largely intact upon cluster formation core.ac.uk.

The influence of hydrogen bonding can enhance the coupling strength underlying Fermi resonance nih.gov. For instance, in N–H⋯N hydrogen-bonded complexes of anilines, two bands appearing in the 3100–3400 cm⁻¹ region were found to originate from the Fermi resonance coupling between the hydrogen-bonded NH₂ stretching and NH₂ bend-overtone vibrations rsc.org. An inverse correlation between the zero-order hydrogen-bonded NH₂ stretching and NH₂ bend-overtone was observed, indicating a switch in their relative contributions to the Fermi resonance bands rsc.org. The stretch-bend Fermi-resonance coupling constant for the NH₂ group in these complexes is approximately 50 cm⁻¹, a value that appears to be intrinsic to the NH₂ group, irrespective of the donor or acceptor molecule rsc.org.

While specific data tables solely for this compound's hydrogen bonding and Fermi resonance are not extensively detailed in the provided snippets, the general principles observed in aniline and its deuterated analogs, including this compound, are consistent. Deuteration can significantly alter these vibrational frequencies and coupling strengths due to changes in reduced mass and anharmonicity.

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about molecular weight and structure. This compound finds applications in various MS techniques due to its precise mass shift and isotopic purity.

Application in High-Resolution Mass Analysis

High-resolution mass spectrometry (HRMS) offers the capability to distinguish compounds with the same nominal mass but different exact masses, based on their elemental composition bioanalysis-zone.comsavemyexams.comrsc.org. This precision is crucial for accurate molecular formula determination and the identification of unknown compounds in complex mixtures bioanalysis-zone.comsavemyexams.com.

This compound, with its molecular weight of 100.17 g/mol and a mass shift of M+7 compared to Aniline (C₆H₇N, MW 93.13 g/mol ), serves as an excellent candidate for high-resolution mass analysis sigmaaldrich.com. Its precise mass allows for unambiguous identification in mixtures where non-deuterated analogs or other compounds with similar nominal masses might be present. The detection of this compound using Resonance Enhanced Multiphoton Ionization (REMPI) coupled with Time-of-Flight Mass Spectrometry (TOFMS) demonstrates its utility in sensitive mass analysis stanford.edu. This combination allows for the precise measurement of vibrational temperatures and translational temperatures of desorbed molecules, consistent with thermal desorption mechanisms stanford.edu.

Use as an Internal Standard in Quantitative Analysis

Isotopically labeled compounds like this compound are widely employed as internal standards in quantitative analytical methods, particularly in mass spectrometry-based techniques such as LC-MS/MS and GC-MS. The use of an isotopically labeled internal standard compensates for variations in sample preparation, matrix effects, and instrumental response, leading to more accurate and reliable quantification.

This compound has been explicitly used as an isotopic diluent for the quantification of aniline in various analytical methods epa.gov. In such applications, the relative response of the analyte (e.g., aniline) to its labeled analog (this compound) is determined from isotope ratio values obtained from the acquired mass spectral data epa.gov. This approach supports robust quantification by correcting for differences in derivatization efficiency and sample handling nih.gov.

Other multi-deuterated aniline derivatives are also routinely used as internal standards for the quantification of aromatic amines in various matrices, such as mainstream cigarette smoke and groundwater, using LC-MS/MS coresta.orgd-nb.info. This highlights the broader utility of deuterated aromatic amines, including this compound, in providing a reliable reference for quantitative analysis of their non-deuterated counterparts.

Other Spectroscopic Methods

Beyond vibrational and mass spectrometry, this compound has been a subject of investigation using other advanced spectroscopic techniques that provide insights into its excited state dynamics and photoionization processes.

Single Vibronic Level Fluorescence Measurements

Single Vibronic Level Fluorescence (SVLF) measurements are a powerful tool for probing the excited state dynamics of molecules by exciting a specific vibronic level and observing the subsequent fluorescence emission. Studies have reported SVLF measurements in various aniline isotopologues, including this compound, Aniline-h7, Aniline-N,N-d2, and Aniline-d5 researchgate.netaip.orgaip.orgcapes.gov.br.

These measurements enable the determination of critical parameters such as radiative and nonradiative lifetimes, as well as fluorescence yields for each excited level aip.orgaip.org. The dependence of the nonradiative lifetime on the excess energy in Aniline-h7 has been observed to behave similarly to that in benzene (B151609) for states independent of inversion mode excitation aip.org. For levels involving inversion amplitude, a nonplanar triplet state is postulated to be involved in the intersystem crossing, influencing their lifetimes aip.org. Deuteration in both the ring and amino positions affects the nonradiative lifetimes to varying degrees, providing insights into the rate-determining steps of intersystem crossing aip.org.

Resonance Enhanced Multiphoton Ionization (REMPI)

Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive spectroscopic technique that involves the absorption of multiple photons to reach a resonant intermediate excited state, followed by further photon absorption to ionize the molecule science.govwikipedia.org. The resulting ions can then be detected, often by time-of-flight mass spectrometry (TOFMS).

This compound has been utilized in REMPI experiments, particularly in studies involving laser desorption from surfaces stanford.edu. Its use in such studies is partly attributed to the manageable spectroscopy of aniline and the simplicity of operating the dye laser system required for (1+1) REMPI stanford.edu. REMPI spectroscopy provides valuable information about internal energy distributions, such as vibrational temperatures, while time-of-flight profiles yield translational temperatures stanford.edu. This technique has been instrumental in demonstrating thermal mechanisms for desorption, where pulsed heating of a surface leads to thermal desorption and rapid thermalization of escaping molecules stanford.edu.

REMPI combined with TOFMS is also applied for the on-line monitoring of trace compounds, including aniline, in complex matrices nih.gov. The technique allows for species-selective detection by utilizing specific electronic transitions for ionization nih.gov.

Theoretical and Computational Investigations of Aniline D7 Molecular Dynamics

Quantum Chemical Calculations of Potential Energy Surfaces

Quantum chemical calculations are indispensable for constructing and analyzing the potential energy surfaces (PESs) of molecules like Aniline-d7. These surfaces dictate the pathways molecules follow during chemical reactions and electronic relaxation processes.

The excited state dynamics of this compound have been extensively studied using techniques such as femtosecond time-resolved photoelectron spectroscopy, often in comparison with its non-deuterated counterpart, aniline (B41778). csic.esrsc.orgnih.govrsc.org Aniline's ultraviolet (UV) absorption spectrum is characterized by two primary bands: the 1¹ππ* state (around 282 nm) and the 2¹ππ* state (around 230 nm). Notably, a 1¹πσ* state is situated between these two ππ* states. csic.esresearchgate.net

Investigations into the electronic relaxation mechanisms of this compound have revealed that, unlike isoelectronic molecules such as phenol (B47542) or pyrrole (B145914), tunneling does not appear to be a significant factor in its electronic relaxation dynamics following photoexcitation in the 272–238 nm range. csic.esnih.govrsc.org Instead, the dynamics on the 1¹πσ* surface are associated with two time constants, which are attributed to relaxation through a conical intersection (CI) between the 1¹πσ* and 1¹ππ* states, and ongoing motion on the 1¹πσ* surface. csic.esnih.govrsc.org Furthermore, experimental evidence has indicated the presence of a three-state conical intersection involving the 2¹ππ, 1¹πσ, and 1¹ππ* states. csic.esnih.govrsc.org

Upon photoexcitation, direct population of the S₂(π3s/πσ∗) state has been observed in both aniline and this compound. The subsequent population decay bifurcates into two distinct non-radiative channels: an ultrafast relaxation from the Rydberg component of the S₂(π3s/πσ∗) state to the S₁(ππ∗) state, and motion along the πσ∗ dissociative potential energy surface. ucl.ac.ukucl.ac.ukcore.ac.uk The photodynamics of this compound largely mirrors that of aniline, reinforcing the S₂(π3s/πσ∗) to S₁(ππ∗) relaxation as a primary pathway. ucl.ac.ukucl.ac.ukcore.ac.uk Ultrafast internal conversion to the ground state is a dominant relaxation mechanism in these systems. ucl.ac.uk

In the context of this compound, quantum chemical calculations are employed to characterize these CIs. Identified intersections include the 1¹πσ/1¹ππ CI and a more complex three-state CI involving the 2¹ππ, 1¹πσ, and 1¹ππ* states. csic.esnih.govrsc.org Understanding the potential energy landscape around these CIs is crucial for comprehending the molecule's non-radiative decay mechanisms.

Molecular Dynamics Simulations and Isotopic Effects

Molecular dynamics (MD) simulations complement quantum chemical calculations by providing a time-dependent view of molecular processes, allowing for the study of dynamic isotopic effects.

Molecular dynamics simulations are instrumental in modeling the electronic relaxation processes in deuterated systems like this compound. Experimental comparisons using femtosecond time-resolved photoelectron spectroscopy between aniline and this compound reveal largely similar time-resolved photoelectron spectra. csic.esrsc.orgnih.govrsc.org However, subtle differences in spectral intensity and decay components are observed. For instance, the rapid decay of population from the 2¹ππ* state in this compound (occurring in less than 50 femtoseconds) is consistent with a barrierless decay pathway to the ground state via a conical intersection. csic.es The observed invariance of S₁(ππ∗) state decay times in deuterated aniline suggests that S₁ → S₂ tunneling is not a favored process. ucl.ac.uk

Molecular dynamics simulations have also been used to support inferences drawn from spectroscopic observations, such as the role of hydrogen bonding in the structure of aniline dimers. acs.org

Deuterium (B1214612) substitution profoundly influences the vibrational modes and energy transfer within a molecule. The replacement of lighter hydrogen atoms with heavier deuterium atoms increases the reduced mass (µ) of the vibrating system. This increase in mass leads to a decrease in the vibrational frequency (νe) of the affected modes, resulting in a downshift in the molecule's vibrational spectrum. libretexts.org For hydrogen/deuterium vibrations, this substitution typically results in an isotopic ratio of frequencies between 1.35 and 1.41. libretexts.org

It is important to note that isotopic substitution does not merely affect the vibrational modes directly involving the substituted atom; rather, it influences the vibrational modes of the entire molecule to some extent. libretexts.org While the change in frequency for atoms not directly involved in the substitution may be smaller, a downshift can still occur. libretexts.org The entropy, thermal (Hvib), and zero-point energy contributions to the free energy of a molecule can be calculated from these vibrational frequencies, providing insights into the thermodynamic consequences of deuteration. scispace.com Studies have also observed deuterium isotope effects on the ultrafast solvent relaxation when aniline is used as a solvent. dntb.gov.uaacs.org

The impact of deuteration on vibrational frequencies can be illustrated with a generalized example of vibrational modes, showing the expected downshift in frequency upon deuteration.

Type of VibrationNon-deuterated (Frequency, cm⁻¹)Deuterated (Frequency, cm⁻¹)
C-C stretch16261599
C-C stretch15811560
C-H/D bend – benzenoid ring1192876
C-H/D bend – quinoid ring1166856
N-H/D bend15151085

Theoretical Modeling of Isotope Effects in Reaction Kinetics

Theoretical modeling of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, particularly for reactions involving bond breaking or formation. mmcmodinagar.ac.in The most common isotopic substitution for KIE studies involves replacing hydrogen with deuterium. mmcmodinagar.ac.in KIEs originate from differences in the zero-point energies and vibrational frequencies between isotopologues (molecules differing only in isotopic composition). mmcmodinagar.ac.inacs.org Due to the heavier mass of deuterium, C-D bonds have lower zero-point energies compared to C-H bonds, leading to higher activation energies for reactions where a C-D bond is broken in the rate-determining step. mmcmodinagar.ac.in

The theoretical maximum for a primary hydrogen/deuterium KIE is approximately 7 for reactions at room temperature where a bond to hydrogen or deuterium is being broken. A KIE value of 2 or more is strong evidence that the bond to the substituted hydrogen atom is breaking in the rate-determining step. mmcmodinagar.ac.in KIEs can also provide valuable insights into the geometry of transition states. wayne.edu

Molecular dynamics simulations are also employed to study kinetic isotope fractionation, demonstrating that desolvation rates of isotopes can depend on cation mass. nih.gov Recent research has indicated that isotopic effects in biochemical reactions can be significantly larger than previously understood, necessitating recalibration in molecular dynamics simulations. scitechdaily.com Theoretical modeling of KIEs in reactions, such as Sɴ2 reactions, often utilizes transition state theory (TST). mdpi.com Furthermore, quantum mechanical tunneling effects can play a crucial role in determining reaction rate constants and KIEs, especially at lower temperatures or for reactions with narrow energy barriers. mdpi.com Studies involving deuterated aniline nucleophiles have observed primary and secondary α-deuterium KIEs in Sɴ2 reactions, which provide evidence supporting specific transition state mechanisms. rsc.org

Mechanistic Elucidation Through Aniline D7 Isotopic Labeling

Reaction Kinetics and Kinetic Isotope Effects (KIE) Studies

The substitution of hydrogen with deuterium (B1214612) in aniline-d7 leads to a change in the vibrational frequency of the C-D and N-D bonds compared to the C-H and N-H bonds in aniline (B41778). This difference in zero-point energy can result in a kinetic isotope effect (KIE), where the rate of a reaction involving the deuterated isotopologue is different from that of the non-deuterated compound. The magnitude of the KIE can provide valuable information about the rate-limiting step of a reaction.

Investigation of Rate-Limiting Steps in Catalytic Reactions

The measurement of KIEs using this compound is a key strategy for identifying the rate-determining step in catalytic cycles. A significant primary KIE (typically kH/kD > 2) is observed when a C-D or N-D bond is broken in the slowest step of the reaction.

In a study on the ruthenium-catalyzed ortho-C-H bond activation and cyclization of arylamines with terminal alkynes, a normal isotope effect (kH/kD = 2.5) was observed when comparing the reaction of aniline with that of aniline-d5 (C6D5NH2) with propyne. This significant KIE indicates that the ortho-C-H bond activation is the rate-determining step of the reaction. researchgate.net While this study used aniline-d5, the results are highly relevant to the behavior of this compound, as the key bond cleavage occurs at the aromatic ring.

Kinetic isotope effect studies provide crucial data for understanding reaction mechanisms. Below is a table illustrating the application of KIE in determining rate-limiting steps.

Catalytic ReactionIsotopologue ComparisonObserved kH/kDImplied Rate-Limiting Step
Ruthenium-catalyzed ortho-C-H activation of arylaminesAniline vs. Aniline-d52.5ortho-C-H bond activation

Deuterium Labeling in Organometallic Catalysis (e.g., Rhodium, Ruthenium)

Deuterium labeling with this compound is instrumental in unraveling the intricate mechanisms of organometallic catalysis, particularly with metals like rhodium and ruthenium. These studies help to trace the path of deuterium atoms throughout the reaction, providing evidence for specific intermediates and transition states.

Rhodium Catalysis: Rhodium complexes are versatile catalysts for a variety of transformations involving amines. In rhodium-catalyzed hydroamination reactions, for instance, isotopic labeling can help distinguish between different proposed mechanisms, such as those involving oxidative addition of the N-H bond or migratory insertion pathways. While direct studies with this compound are not extensively detailed in the provided search results, the principles of deuterium labeling are fundamental to understanding these reactions. For example, in rhodium-catalyzed asymmetric amination of tertiary allylic trichloroacetimidates with anilines, mechanistic pathways are proposed based on kinetic studies and computational analysis, where isotopic labeling would be a key validation tool.

Ruthenium Catalysis: Ruthenium catalysts are widely used for C-H activation and deuteration reactions. The use of this compound can help to probe the reversibility of C-H activation steps and to understand the mechanism of deuterium incorporation. For example, in the ruthenium-catalyzed deuteration of amines, the proposed mechanism involves the generation of a reactive iminium cation or enamine intermediate. researchgate.net The subsequent exchange with a deuterium source leads to the deuterated product. Using this compound as the starting material would allow for the tracking of deuterium from the amine to other species in the reaction, confirming the proposed intermediates. Studies on ruthenium-catalyzed selective α,β-deuteration of bioactive amines have demonstrated the power of this methodology. nih.gov

Proton Transfer Mechanisms and Deuterium Exchange Processes

This compound is an excellent substrate for studying proton transfer and deuterium exchange mechanisms. The exchange of deuterium atoms on the aromatic ring and the amino group can be monitored under different conditions to understand the factors influencing these processes.

Acid-catalyzed hydrogen-deuterium (H-D) exchange of aromatic anilines can occur through two primary pathways: electrophilic aromatic substitution on the protonated anilinium ion (a slower process) or on the free-base aniline (a faster process). koreascience.kr The dominant pathway is influenced by the acidity of the medium and the electronic properties of the aniline. In strongly acidic solutions, electron-rich anilines tend to react via the protonated form, while deactivated anilines favor the free-base pathway. koreascience.kr

Studies on the H/D exchange mechanism of active hydrogen in aniline using atmospheric pressure photoionization (APPI) have proposed a two-step reaction. The first step involves the deuteration of the analyte radical ion, followed by a hydrogen transfer from the deuterated analyte to a de-deuterated solvent molecule to complete the exchange. nih.gov

Mechanistic Pathways in Organic Transformations

The use of this compound extends to the elucidation of mechanistic pathways in various organic transformations, providing clarity on how bonds are formed and broken.

Hydroamination Mechanisms

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. The mechanism of hydroamination can be complex and catalyst-dependent. Isotopic labeling with this compound can provide definitive evidence for the proposed mechanistic steps.

For example, in rhodium-catalyzed intramolecular hydroamination of unactivated alkenes, several mechanisms could be at play. By using an this compound derivative, one could trace the fate of the deuterium atoms. If the reaction proceeds through an oxidative addition of the N-D bond to the rhodium center, the deuterium would initially be transferred to the metal. Subsequent steps, such as migratory insertion and reductive elimination, would then determine the final position of the deuterium in the product. Observing the distribution of deuterium in the final product can thus help to confirm or rule out specific mechanistic proposals.

Boroaminomethylation of Olefins

The copper-catalyzed boroaminomethylation of olefins is a four-component reaction that couples an olefin, an amine, carbon monoxide (CO), and a diboron reagent to form valuable γ-boryl amines. researchgate.netresearchgate.netnih.gov Mechanistic studies, including ¹³C labeling, have indicated that the methylene bridge originates from CO and that the reaction proceeds via a carbene insertion into the N-H bond of the amine. researchgate.netnih.gov

The proposed mechanism involves several key steps where the amine's N-H bond is cleaved. Isotopic labeling with this compound (C₆D₅ND₂) is an ideal method to probe the significance of this N-H (or N-D) bond cleavage in the reaction's kinetics. If the cleavage of the N-D bond is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed when comparing the reaction rate of aniline with that of this compound. This would provide strong evidence supporting the proposed mechanism where the insertion of a copper carbene intermediate into the amine's N-H bond is a critical, rate-limiting part of the catalytic cycle.

Hydrazone Formation Reactions

Aniline is a widely recognized nucleophilic catalyst for the formation of hydrazones from carbonyl compounds and hydrazides, a reaction crucial in bioconjugation and dynamic covalent chemistry. nih.govacs.orgnih.govnih.gov The established mechanism for this catalysis involves the initial reaction of aniline with the carbonyl compound to form a highly reactive protonated Schiff base (iminium ion) intermediate. nih.gov This intermediate is more electrophilic than the original carbonyl, and it readily reacts with the hydrazine nucleophile. Subsequent exchange releases the hydrazone product and regenerates the aniline catalyst.

The use of this compound provides a method to investigate the proton transfer steps involved in this catalytic cycle. The formation and breakdown of the initial tetrahedral intermediate leading to the iminium ion involve proton transfers to and from the nitrogen atom. By using this compound, researchers can measure the kinetic isotope effect on the catalytic rate. A significant KIE would indicate that proton transfer involving the amino group is part of the rate-determining step. This helps to clarify whether the formation of the tetrahedral intermediate or its dehydration to the iminium ion is the slower, rate-limiting process in the catalytic turnover. Studies on similar reactions have demonstrated the utility of deuterated anilines in observing primary and secondary KIEs to elucidate transition state structures. rsc.org

Remote Stereoselective Deconjugation Processes

The application of this compound for the mechanistic elucidation of remote stereoselective deconjugation processes is not documented in the reviewed scientific literature. While organocatalysis is employed for such transformations, existing methods typically utilize other classes of amines, such as chiral prolinol derivatives, which operate through dienamine intermediates.

Photochemical Reaction Mechanisms of this compound

The photochemistry of aniline has been studied extensively to understand the fundamental processes of energy dissipation in aromatic amines, which are relevant to the photostability of biomolecules like DNA bases. These studies provide the foundation for understanding the photochemical behavior of this compound.

Ultrafast Non-Adiabatic Dynamics

Upon absorption of ultraviolet (UV) light, aniline is promoted to excited electronic states (S₁, S₂, etc.). Experimental and theoretical studies have revealed an ultrafast deactivation pathway involving N-H bond fission. acs.orgbris.ac.uknih.gov This process is governed by non-adiabatic dynamics, where the molecule moves between different potential energy surfaces through conical intersections (CIs).

Excitation Wavelength (nm)Initial StateSubsequent ProcessTimescale
>250S₁ (1¹ππ)No significant N-H fission observed>1 ps
240S₂ (2¹ππ)Sequential 2¹ππ* → 1¹ππ* → ¹πσ* → N-H fission155 ± 30 fs
200S₃ (3¹ππ)Cascade of CIs → ¹πσ → N-H fission170 ± 20 fs

This table is based on data for aniline and illustrates the ultrafast timescales of the photochemical processes. acs.orgbris.ac.uknih.gov

Dissociative Potential Energy Surfaces

The photochemical N-H bond cleavage in aniline is dictated by the shapes of its ground and excited state potential energy surfaces (PESs). colostate.eduaip.org Theoretical calculations show that while the ground state (S₀) and the first excited ¹ππ* state have potential energy minima at the molecule's equilibrium geometry, there is a repulsive ¹πσ* state that crosses these surfaces as the N-H bond is stretched. acs.orgnih.gov

This ¹πσ* state provides a dissociative surface, meaning that once the molecule's wavepacket accesses this surface, it rapidly leads to the breaking of the N-H bond and the formation of an anilinyl radical and a hydrogen atom. The transition from the bound ¹ππ* state to the dissociative ¹πσ* state occurs at a conical intersection, a point where the two surfaces are degenerate. acs.orgbris.ac.uknih.gov The existence and location of these CIs are what enable the highly efficient and ultrafast N-H fission. Studying this compound is instrumental in refining the models of these potential energy surfaces. The substitution of hydrogen with deuterium alters the zero-point vibrational energy of the N-D bonds compared to the N-H bonds. This isotopic effect can subtly change the energetics of the molecule on the PES and the dynamics of passing through the conical intersection, providing a sensitive experimental probe for the accuracy of theoretically calculated surfaces. colostate.edu

Research Applications of Aniline D7 As an Isotopic Tracer

Metabolic Pathway Tracing in Biochemical Systems

In biochemical and medical research, stable isotope tracers are indispensable for mapping metabolic networks and understanding the flow of molecules through various pathways. Aniline-d7 is employed to investigate the metabolic fate of aniline (B41778) and other related aromatic amines within living organisms.

Stable isotope tracing provides unparalleled insights into the metabolic wiring of cells by allowing a substrate to be followed through downstream biochemical reactions. nih.gov This approach has become more accessible with the widespread use of high-resolution mass spectrometers. nih.gov In metabolomics, compounds labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are introduced into a biological system. nih.govnih.gov As the labeled compound is metabolized, the isotope is incorporated into various downstream metabolites. By analyzing the distribution and incorporation of the isotopic label, researchers can identify active metabolic pathways and quantify the flux of molecules through them. youtube.com

A prominent example of metabolic pathway analysis is the study of the pentose phosphate pathway (PPP), an alternative route for glucose metabolism that generates precursors for nucleotide biosynthesis and the reducing agent NADPH for redox homeostasis. nih.gov While the PPP is typically traced using ¹³C-labeled glucose, the principles of isotopic labeling are universal. nih.govspringernature.com In the context of amine metabolism, this compound would be the tracer of choice. If this compound is administered to a system, its metabolic products can be identified by searching for the characteristic mass shift imparted by the seven deuterium atoms. This allows for the unambiguous identification of metabolites derived from the exogenous aniline, distinguishing them from the organism's endogenous metabolome.

The human metabolism of aniline has been studied to assess exposure in both occupational and environmental contexts. nih.gov Following administration of isotope-labeled aniline, metabolites can be identified and quantified in biological samples like urine. nih.gov Such studies have revealed that N-acetyl-4-aminophenol (paracetamol/acetaminophen) is the predominant urinary metabolite of aniline. nih.govnih.gov Other metabolites include the mercapturic acid conjugate of N-acetyl-4-aminophenol, acetanilide, and free aniline, though they are found in much smaller amounts. nih.gov

Using this compound as the tracer in these investigations is crucial for differentiating the metabolites of the administered dose from any pre-existing or background levels of these compounds. The kinetic analysis of these deuterated metabolites provides data on elimination half-lives and peak excretion times, offering a detailed picture of the toxicokinetics of aniline in the body. nih.gov

Table 1: Key Human Metabolites of Aniline and Their Excretion Characteristics

This table summarizes typical findings from human metabolism studies. The use of this compound allows for precise measurement of these parameters for the administered dose.

Metabolite Percentage of Oral Dose (%) Typical Elimination Half-Life (hours)
N-acetyl-4-aminophenol 55 - 69 3.4 - 4.3
Mercapturic acid conjugate 2.5 - 6.1 4.1 - 5.5
Acetanilide 0.14 - 0.36 1.3 - 1.6

Environmental Fate and Transport Studies

Understanding how pollutants behave in the environment is critical for risk assessment and remediation. "Fate and transport" describes the chemical, physical, and biological changes contaminants undergo and their movement through the environment. cdc.gov this compound is a valuable tracer for studying these processes for aniline, a significant environmental pollutant originating from various industrial activities. nih.govresearchgate.net

Biodegradation is a key mechanism for the removal of aniline from aquatic and soil environments. nih.gov Isotopic tracers like this compound are instrumental in elucidating the complex pathways by which microorganisms break down this compound.

Under aerobic conditions , the primary biodegradation pathway involves the oxidative deamination of aniline to form catechol. nih.gov The catechol then undergoes ring cleavage and is further metabolized through intermediates like cis,cis-muconic acid and beta-ketoadipic acid, eventually leading to mineralization into carbon dioxide. nih.gov

Under anaerobic conditions , particularly by sulfate-reducing bacteria like Desulfatiglans anilini, the degradation pathway is different. uni-konstanz.de Aniline is initially activated through phosphorylation and subsequent carboxylation to produce 4-aminobenzoate. uni-konstanz.deresearchgate.net This intermediate is then further degraded.

By using this compound in microbial cultures, researchers can track the deuterium label as it is incorporated into these successive intermediates. This provides definitive evidence for the proposed pathway and helps identify the specific enzymes and genes involved in the process. researchgate.net

Table 2: Key Intermediates in Aerobic vs. Anaerobic Biodegradation of Aniline

Condition Initial Reaction Key Intermediate(s)
Aerobic Oxidative deamination Catechol, cis,cis-muconic acid

| Anaerobic | Phosphorylation & Carboxylation | Phenylphosphoamidate, 4-aminobenzoate |

Photolysis, or degradation by light, is another important process affecting the fate of aniline in aquatic environments. nih.gov Studies have shown that this process is often mediated by reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which are generated in the presence of light and sensitizing substances like algae. researchgate.netnih.gov The photodegradation of aniline can lead to the formation of various intermediates, including aminophenol, benzidine, and azobenzene, before complete mineralization. mdpi.com

The use of this compound provides mechanistic insights into these photochemical reactions. Comparative studies between aniline and this compound have explored the electronic relaxation dynamics following photoexcitation. rsc.org Such research helps to understand the fundamental photophysical processes and the role that isotopic substitution plays in the stability and degradation mechanism of the molecule, confirming the existence of conical intersections that facilitate non-radiative decay pathways. rsc.org

The transport and bioavailability of aniline in the environment are heavily influenced by its interaction with solid matrices like soil, sediment, and mineral complexes. researchgate.net Adsorption/desorption studies quantify how strongly aniline binds to these materials. The adsorption of aniline onto clay minerals is often a spontaneous physical process, driven by interactions with the aromatic rings of the molecule. researchgate.net

In these experiments, this compound is an essential tool. Environmental matrices like soil can have pre-existing background levels of unlabeled aniline. By using this compound, researchers can precisely measure the amount of added aniline that adsorbs to and desorbs from the matrix without interference from the native compound. This allows for the accurate determination of adsorption coefficients and hysteresis effects, which are critical parameters for environmental transport models. researchgate.net

Table 3: Compounds Mentioned in the Article

Compound Name
4-aminobenzoate
Acetanilide
Aniline
This compound
Azobenzene
Benzidine
Beta-ketoadipic acid
Catechol
cis,cis-muconic acid
Glucose
N-acetyl-4-aminophenol

Solvation Dynamics Investigations

The study of solvation dynamics provides critical insights into how solvent molecules rearrange around a solute following a change in the solute's electronic state. This compound, as an isotopic tracer, has been instrumental in elucidating the subtle molecular interactions that govern these processes, particularly the role of hydrogen bonding.

Deuterium Isotope Effect on Solvation Processes

A notable deuterium isotope effect is observed in the solvation dynamics of aniline. technion.ac.il Studies utilizing dynamic Stokes shift measurements have demonstrated that perdeuterated aniline (this compound) and amino-deuterated aniline (aniline-d2) exhibit slower solvation dynamics compared to normal aniline. This effect is not merely a consequence of the increased mass of the deuterated molecule. For instance, the mass difference between aniline-d2 and normal aniline is minimal, yet a significant isotope effect is still present. technion.ac.il Furthermore, the solvation dynamics for aniline-d2 and this compound are found to be nearly identical, indicating that the effect is primarily associated with the amino group. technion.ac.il

In contrast, studies on N,N-dimethylaniline (DMA), where the amino hydrogens are replaced by methyl groups, show no such isotope effect on the solvation process. This comparison underscores that the substantial isotope effect in aniline's solvation dynamics is not simply due to changes in the molecule's mass but is intrinsically linked to the specific interactions of the amino group. technion.ac.il

The solvation dynamics in these systems are often analyzed using a triexponential fitting function, which provides a good fit to the observed fluorescence decays. The table below summarizes the key observations regarding the deuterium isotope effect on the solvation dynamics of aniline.

CompoundObservationImplication
This compoundSlower solvation dynamics compared to normal aniline.The presence of deuterium in the amino group significantly influences the solvent reorganization process.
Aniline-d2Slower solvation dynamics, similar to this compound.The isotope effect is mainly attributed to the deuteration of the amino group rather than the phenyl ring.
N,N-dimethylanilineNo significant isotope effect on solvation dynamics.Highlights the crucial role of the amino group's hydrogen atoms in the solvation process of aniline.

Role of Intermolecular Hydrogen Bonding in Solvation

The key to understanding the observed deuterium isotope effect lies in the dynamics of intermolecular hydrogen bonding. The results from comparative studies strongly suggest that the solvation dynamics in aniline are largely coupled to the processes of breaking and forming intermolecular hydrogen bonds. technion.ac.il The amino group of aniline can act as a hydrogen bond donor, interacting with solvent molecules. The substitution of hydrogen with deuterium in the amino group alters the strength and dynamics of these hydrogen bonds, leading to the observed slower solvation.

In solvents capable of acting as hydrogen bond acceptors, the reorganization of the solvent shell around an excited aniline molecule involves the rearrangement of these hydrogen-bonded structures. The slower dynamics of deuterated aniline suggest that the reorientation of solvent molecules and the breaking/formation of deuterium bonds are slower processes compared to those involving hydrogen bonds. This is consistent with the generally accepted understanding that deuterium bonds are slightly stronger and have different vibrational frequencies than hydrogen bonds.

Surface Desorption Studies

The interaction of molecules with surfaces is a fundamental area of research in surface science, with implications for catalysis, materials science, and nanotechnology. While specific experimental studies focusing exclusively on the laser-induced thermal desorption and energy transfer of this compound are not extensively documented in the reviewed literature, the principles derived from studies of aniline and other similar molecules on surfaces can be applied to understand the expected behavior of its deuterated isotopologue.

Laser-Induced Thermal Desorption Mechanisms

Laser-induced thermal desorption (LITD) is a technique where a laser pulse rapidly heats a surface, leading to the desorption of adsorbed molecules. The mechanism of desorption is primarily thermal, meaning the laser energy is absorbed by the substrate, leading to a rapid temperature jump that provides the thermal energy for the adsorbate to overcome its binding energy to the surface.

For a molecule like this compound adsorbed on a surface, the LITD process would involve the following steps:

Laser Absorption: An incident laser pulse is absorbed by the substrate, leading to rapid localized heating.

Substrate Heating: The absorbed energy is quickly converted to heat, causing a rapid increase in the surface temperature.

Energy Transfer to Adsorbate: Vibrational energy is transferred from the heated substrate to the adsorbed this compound molecules.

Desorption: The this compound molecules gain sufficient thermal energy to break the bonds holding them to the surface and desorb into the gas phase.

The use of this compound as an isotopic tracer in such experiments would allow for the differentiation between desorbed molecules and any residual non-deuterated aniline in the experimental setup. The dynamics of desorption, including the velocity and internal energy distributions of the desorbed this compound molecules, can provide valuable information about the surface-adsorbate bond and the energy transfer dynamics at the surface.

Energy Transfer Processes in Surface-Adsorbate Systems

Energy transfer between an adsorbate and a surface is a critical aspect of surface chemistry and dynamics. For this compound on a surface, several energy transfer pathways are possible:

Vibrational Energy Transfer: Energy can be transferred between the vibrational modes of the this compound molecule and the phonon modes of the substrate. Studies on similar systems have shown that the efficiency of this transfer can depend on the vibrational frequency and the nature of the surface.

Translational Energy Transfer: Upon collision with a surface, the translational energy of an this compound molecule can be converted into internal energy (vibrational and rotational) of the molecule and into excitations of the surface (phonons). Conversely, in thermal desorption, surface thermal energy is converted into the translational and internal energy of the desorbing molecule.

Electronic Energy Transfer: On metal surfaces, non-adiabatic processes can lead to the transfer of energy between the electronic states of the adsorbate and the electron-hole pairs of the metal. nih.govrsc.org This can be a highly efficient pathway for vibrational energy relaxation. nih.gov

Research on aniline scattered from organized organic monolayers has revealed a high propensity for the excitation of the NH₂ inversion mode. technion.ac.il For this compound, the deuteration of the amino group would alter the frequencies of its vibrational modes. This change in vibrational frequencies would, in turn, affect the efficiency and pathways of vibrational energy transfer between the molecule and the surface. By studying the vibrational state of desorbed this compound molecules, researchers can gain insights into the dynamics of energy transfer during the molecule's residence time on the surface and during the desorption event itself.

Conclusion and Future Research Directions

Synthesis of Aniline-d7: Achievements and Ongoing Challenges

The synthesis of this compound has seen considerable progress, with several methods developed to achieve high levels of deuterium (B1214612) incorporation. Key achievements lie in the development of catalytic hydrogen-deuterium (H-D) exchange reactions and reductive deuteration of nitrobenzene.

Catalytic H-D Exchange: A prevalent method for synthesizing deuterated anilines is through acid- or base-catalyzed H-D exchange. researchgate.netnih.gov These reactions typically employ a deuterium source, such as deuterated water (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms on the aniline (B41778) molecule with deuterium. For instance, using deuterated trifluoroacetic acid has proven effective for the H-D exchange of various aromatic amines. nih.gov Microwave-assisted methods have also been developed to accelerate this process. rroij.com

Reductive Deuteration of Nitroarenes: Another significant achievement is the molybdenum-mediated reductive deuteration of nitroarenes using D₂O as the deuterium source. This method allows for the synthesis of deuterated anilines with high yields and specific deuterium incorporation at the ortho- and para-positions of the aromatic ring. nih.gov

Despite these successes, several challenges persist in the synthesis of this compound:

Achieving Complete Deuteration: While high levels of deuteration are possible, achieving 100% incorporation of deuterium to produce pure this compound can be difficult.

Regioselectivity: Controlling the specific positions of deuterium substitution on the aniline ring remains a challenge for certain synthetic methods.

Cost and Availability of Deuterium Sources: The expense and availability of high-purity deuterium sources can be a limiting factor for large-scale synthesis.

Harsh Reaction Conditions: Some traditional methods require high temperatures and pressures, which can be energy-intensive and may not be suitable for all aniline derivatives. researchgate.net

Table 1: Comparison of Synthesis Methods for Deuterated Anilines

Synthesis Method Advantages Challenges
Catalytic H-D Exchange Versatile, applicable to various anilines. Achieving complete deuteration, potential for harsh reaction conditions.
Reductive Deuteration High yields, good regioselectivity. Catalyst cost and sensitivity.
Microwave-Promoted Exchange Rapid reaction times. Specialized equipment required.

Comprehensive Summary of Key Research Findings and Methodological Advancements

The unique properties of this compound have led to its use in a variety of research areas, resulting in significant findings and the advancement of analytical methodologies.

Kinetic Isotope Effect (KIE) Studies: One of the most critical applications of this compound is in the study of kinetic isotope effects. The difference in mass between hydrogen and deuterium leads to different vibrational frequencies of the C-H and C-D bonds. This difference can affect the rate of chemical reactions, providing valuable insights into reaction mechanisms. researchgate.net For example, comparing the reaction rates of aniline and this compound can help determine if the breaking of a C-H bond is the rate-determining step of a reaction.

A notable study utilized femtosecond time-resolved photoelectron spectroscopy to compare the electronic relaxation dynamics of aniline and d₇-aniline after photoexcitation. This research helped to resolve unanswered questions about the nonradiative relaxation mechanism in aniline.

Internal Standards in Mass Spectrometry: this compound is widely used as an internal standard in mass spectrometry-based analytical methods. epa.gov Because it has nearly identical chemical and physical properties to unlabeled aniline, it co-elutes during chromatographic separation and experiences similar ionization efficiency. However, its higher mass allows it to be distinguished from the analyte of interest. This enables accurate quantification of aniline in complex matrices by correcting for variations in sample preparation and instrument response.

Spectroscopic Studies: The distinct vibrational frequencies of the C-D bonds in this compound make it a useful tool in spectroscopic studies, such as infrared (IR) and Raman spectroscopy. These studies can provide detailed information about the molecular structure and bonding within the aniline molecule.

Unresolved Questions and Emerging Research Avenues

Despite the progress made, several questions regarding this compound remain unanswered, and new research avenues are continuously emerging.

Unresolved Questions:

Precise Control of Deuteration: The development of synthetic methods that allow for the precise and selective placement of deuterium atoms at any desired position on the aniline molecule remains an active area of research.

Influence on Non-covalent Interactions: The full extent to which deuteration affects non-covalent interactions, such as hydrogen bonding and π-stacking, in aniline-containing systems is not yet completely understood.

Long-term Isotopic Stability: Further research is needed to fully understand the long-term isotopic stability of this compound under various environmental and storage conditions.

Emerging Research Avenues:

Advanced Materials Science: There is growing interest in using deuterated compounds, including this compound, in the development of advanced materials. For instance, deuterated arylamines show potential for use in optoelectronic devices due to their altered vibrational properties, which can influence material stability and performance. researchgate.net The use of deuterated anilines in the synthesis of polymers with tailored properties is also an emerging field. nih.govrsc.org

Mechanistic Studies of Complex Reactions: The application of this compound in more complex chemical and biological systems to elucidate intricate reaction mechanisms is a promising area for future research.

Environmental Fate and Transport: Using this compound as a tracer in environmental studies could provide valuable insights into the fate and transport of aniline-based pollutants in the environment.

Potential for Novel Applications of this compound in Chemical Science and Beyond

The unique characteristics of this compound open up possibilities for a range of novel applications beyond its current primary uses.

Enhanced Polymer Properties: The incorporation of this compound into polymers could lead to materials with enhanced thermal stability, altered optical properties, and improved resistance to degradation. This is due to the stronger C-D bond compared to the C-H bond.

Probing Enzyme Mechanisms: In biochemistry, this compound can be used as a probe to study the mechanisms of enzymes that metabolize aniline and its derivatives. The kinetic isotope effect can provide information on the transition state of the enzymatic reaction.

Neutron Scattering Studies: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes this compound a valuable tool in neutron scattering experiments. These studies can provide detailed information on the structure and dynamics of aniline-containing materials at the molecular level.

Synthesis of Complex Labeled Molecules: this compound can serve as a versatile building block for the synthesis of more complex deuterated molecules. nih.gov This is particularly important for the preparation of labeled standards for metabolomics and pharmaceutical research.

Q & A

Q. How is Aniline-d7 synthesized and characterized for research applications?

this compound is synthesized via catalytic deuteration of aniline using deuterium gas (D₂) in the presence of a platinum or palladium catalyst. The product is purified via fractional distillation under inert conditions to achieve ≥98 atom% isotopic purity . Characterization involves nuclear magnetic resonance (¹H NMR and ¹³C NMR) to confirm deuteration at all seven positions (C6D7N) and gas chromatography-mass spectrometry (GC-MS) to verify purity. Key parameters include monitoring deuterium incorporation efficiency and residual proton content, which can affect experimental reproducibility .

Q. What analytical techniques are optimal for detecting this compound in environmental or biological matrices?

Technique Application Key Considerations
GC-MSQuantification in environmental samples (e.g., water, soil)Use deuterated internal standards (e.g., N,N-Dimethylaniline-d11) to correct for matrix effects .
HPLC-UVPurity analysis in synthetic mixturesOptimize mobile phase (acetonitrile/water) to resolve this compound from protonated analogs .
NMR SpectroscopyStructural confirmationDeuterium’s low spin reduces signal splitting, simplifying spectral interpretation .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

Store this compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as hydrolysis can regenerate protonated aniline. For long-term stability (>5 years), aliquot into amber vials under nitrogen .

Advanced Research Questions

Q. How does deuteration influence the kinetic isotope effects (KIEs) of this compound in organocatalytic reactions?

Deuteration alters reaction rates due to increased bond strength (C-D vs. C-H), leading to measurable KIEs. For example, in imine formation, deuterated aniline exhibits a KIE of 2–4 at 25°C, slowing proton transfer steps. Computational modeling (DFT) paired with experimental rate comparisons is critical to disentangling electronic vs. steric effects .

Q. How can researchers resolve spectral overlaps when using this compound as an internal standard in multi-component analyses?

In GC-MS, co-elution with protonated analogs (e.g., Aniline-d5) can occur. Strategies include:

  • High-resolution MS : Differentiate via exact mass (Δm/z = 0.02–0.05 for D/H substitutions).
  • Derivatization : Use pentafluoropropionic anhydride to shift retention times .
  • Isotopic Dilution : Pre-spike samples with this compound to quantify recovery rates .

Q. What methodologies validate the isotopic purity of this compound, and how do impurities impact experimental outcomes?

Isotopic purity is validated using:

  • Mass Spectrometry : Monitor m/z 99 (C6D7N⁺) vs. m/z 93 (C6H7N⁺). Impurities >2% protonated aniline can skew kinetic studies or NMR integration .
  • Raman Spectroscopy : Detect C-D stretching modes (~2100 cm⁻¹) absent in protonated species .
    Impact: In metabolic tracing, impurities reduce signal-to-noise ratios, requiring correction factors in tracer quantification .

Q. How can contradictory data on this compound’s solvent interactions be analyzed in molecular dynamics simulations?

Contradictions in solvation free energy (e.g., D₂O vs. H₂O) arise from deuterium’s higher mass and polarizability. Mitigation strategies:

  • Force Field Calibration : Adjust Lennard-Jones parameters using experimental density data .
  • Neutron Scattering : Validate simulated hydrogen-bonding networks against empirical pair distribution functions .

Q. What are the best practices for incorporating this compound into mechanistic studies of aromatic electrophilic substitution?

  • Competition Experiments : React this compound and protonated aniline under identical conditions to quantify deuteration’s electronic effects.
  • Isotopic Labeling : Track regioselectivity via ²H NMR to distinguish kinetic vs. thermodynamic control .
  • Theoretical Modeling : Compare activation energies (B3LYP/6-31G*) for protonated vs. deuterated transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.